![molecular formula C9H17N3O B13952645 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one CAS No. 61155-14-4](/img/structure/B13952645.png)
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,3,7-triazabicyclo[431]decan-2-one is a chemical compound known for its unique bicyclic structure It belongs to the class of triazabicyclo compounds, which are characterized by a triazabicyclo framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one typically involves the reaction of ethylamine with a suitable precursor containing the triazabicyclo framework. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions can be carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced form of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,7-Triazabicyclo[4.3.1]decan-2-one
- 3-Methyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
- 3-Propyl-1,3,7-triazabicyclo[4.3.1]decan-2-one
Uniqueness
3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This ethyl group can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its methyl or propyl counterparts .
Eigenschaften
CAS-Nummer |
61155-14-4 |
|---|---|
Molekularformel |
C9H17N3O |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
3-ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C9H17N3O/c1-2-11-5-3-8-7-12(9(11)13)6-4-10-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
BEAUMSNMNIZTJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2CN(C1=O)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


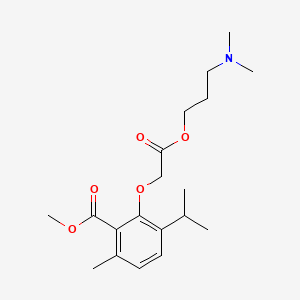
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
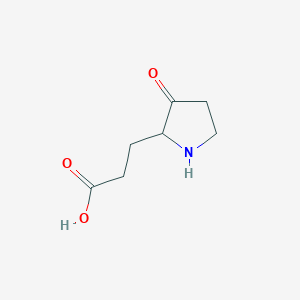
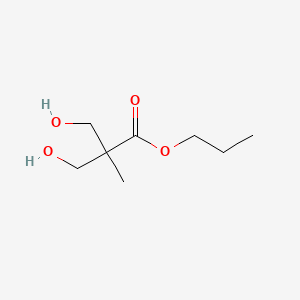
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
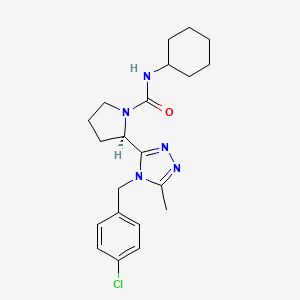

![6-amino-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13952603.png)

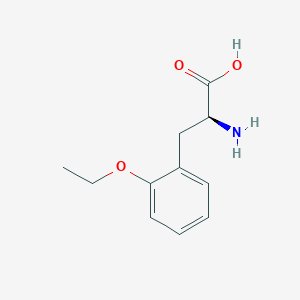
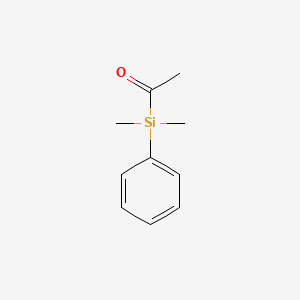
![6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13952635.png)
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)

